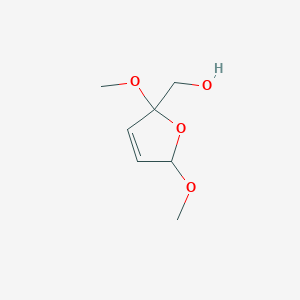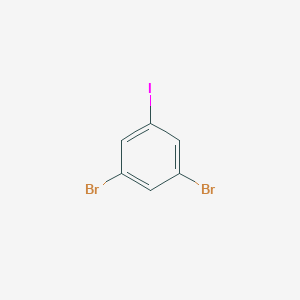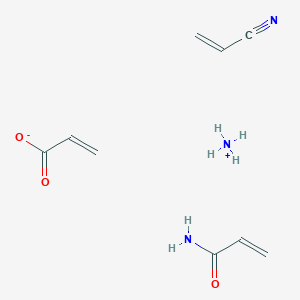
2-Propenoic acid, ammonium salt, polymer with 2-propenamide and 2-propenenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, ammonium salt, polymer with 2-propenamide and 2-propenenitrile is a copolymer that has gained significant attention in the scientific community due to its unique properties and potential applications. This polymer is commonly referred to as poly(acrylamide-co-acrylonitrile-co-acrylic acid) or PANAA and is a water-soluble polymer that can be synthesized using various methods.
Mecanismo De Acción
The mechanism of action of PANAA varies depending on its application. In drug delivery, PANAA encapsulates drugs and releases them in a controlled manner, which improves the efficacy of the drug. In environmental science, PANAA adsorbs heavy metals through various mechanisms, including ion exchange, complexation, and chelation. In materials science, PANAA acts as a coating material by forming a strong bond with the substrate, which improves the durability and performance of the material.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of PANAA. However, studies have shown that PANAA is biocompatible and non-toxic, which makes it a suitable material for biomedical applications. PANAA has also been shown to have a low immunogenicity, which reduces the risk of an immune response in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PANAA in lab experiments include its water solubility, high adsorption capacity, and controlled drug release properties. However, the limitations of using PANAA include its sensitivity to pH and temperature, which can affect its stability and performance.
Direcciones Futuras
There are several future directions for the research and development of PANAA. These include the optimization of the synthesis method to improve the properties of the polymer, the exploration of new applications for PANAA, and the development of PANAA-based composites with enhanced properties. Additionally, the investigation of the biochemical and physiological effects of PANAA is needed to fully understand its potential in biomedical applications.
Métodos De Síntesis
The synthesis of PANAA can be achieved using different methods, including solution polymerization, emulsion polymerization, and suspension polymerization. The most common method used for the synthesis of PANAA is solution polymerization, which involves the addition of acrylamide, acrylonitrile, and acrylic acid to a solvent, followed by the addition of an initiator. The reaction is then carried out under specific conditions, including temperature and pressure, to obtain the desired polymer.
Aplicaciones Científicas De Investigación
PANAA has been extensively studied for its potential applications in various fields, including biomedicine, environmental science, and materials science. In biomedicine, PANAA has been used as a drug delivery system due to its ability to encapsulate drugs and release them in a controlled manner. In environmental science, PANAA has been used for the removal of heavy metals from wastewater due to its high adsorption capacity. In materials science, PANAA has been used as a coating material due to its excellent adhesion properties.
Propiedades
Número CAS |
102082-95-1 |
|---|---|
Nombre del producto |
2-Propenoic acid, ammonium salt, polymer with 2-propenamide and 2-propenenitrile |
Fórmula molecular |
C9H15N3O3 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
azanium;prop-2-enamide;prop-2-enenitrile;prop-2-enoate |
InChI |
InChI=1S/C3H5NO.C3H3N.C3H4O2.H3N/c1-2-3(4)5;1-2-3-4;1-2-3(4)5;/h2H,1H2,(H2,4,5);2H,1H2;2H,1H2,(H,4,5);1H3 |
Clave InChI |
NDXOWKYGRCOHDJ-UHFFFAOYSA-N |
SMILES |
C=CC#N.C=CC(=O)N.C=CC(=O)[O-].[NH4+] |
SMILES canónico |
C=CC#N.C=CC(=O)N.C=CC(=O)[O-].[NH4+] |
Sinónimos |
2-Propenoic acid, ammonium salt, polymer with 2-propenamide and 2-propenenitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



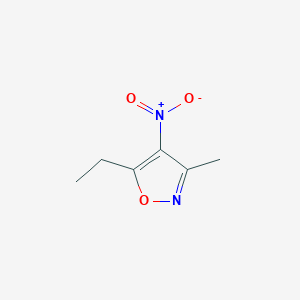
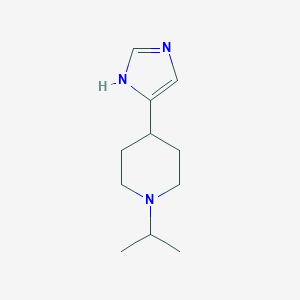
![4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B9796.png)
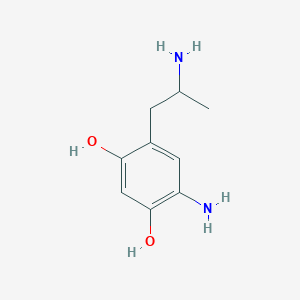
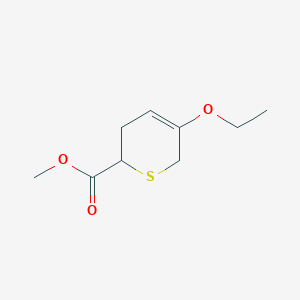

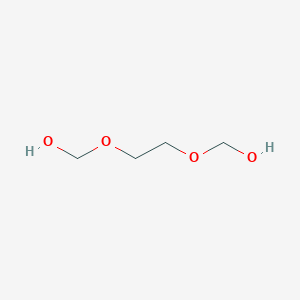


![3-[Bis(2-chloroethyl)amino]-4-methylbenzamide](/img/structure/B9809.png)

![(1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B9812.png)
